Bromofluoropropane

Description

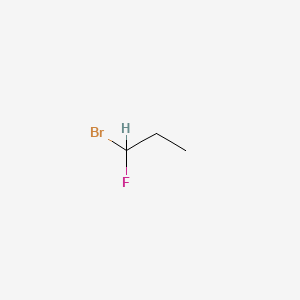

Bromofluoropropane (C₃H₆FBr, CAS 1871-72-3) is a halogenated hydrocarbon with bromine and fluorine substituents on a propane backbone. This compound is structurally versatile, with variations in bromine/fluorine substitution patterns influencing its physical properties and applications, such as in refrigeration, fire suppression, or chemical synthesis intermediates.

Properties

CAS No. |

62135-12-0 |

|---|---|

Molecular Formula |

C3H6BrF |

Molecular Weight |

140.98 g/mol |

IUPAC Name |

1-bromo-1-fluoropropane |

InChI |

InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |

InChI Key |

ZAONJNQXCRQBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with bromine and fluorine atoms. The reaction typically requires a catalyst and specific conditions to ensure the correct placement of the halogen atoms .

Industrial Production Methods: Industrial production of 1-Bromo-3-fluoropropane involves large-scale halogenation reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bromofluoropropane undergoes Sₙ2 reactions , where the bromine atom is replaced by nucleophiles. The fluorine atom’s electronegativity slightly polarizes the adjacent carbon, influencing reaction rates and regioselectivity.

Key Examples:

-

Reaction with Hydroxide (OH⁻):

This reaction produces 1-fluoro-1-propanol, with a yield dependent on solvent polarity and temperature .

-

Reaction with Cyanide (CN⁻):

The product, 1-fluoro-1-propanenitrile, is stabilized by the electron-withdrawing fluorine .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form alkenes. The fluorine atom directs elimination via the anti-periplanar geometry, favoring the formation of 1-fluoropropene.

Example:

Radical Reactions

This compound participates in radical chain reactions, particularly in halogenation processes. For instance, its synthesis from alkenes involves radical addition using N-bromosuccinimide (NBS) and Et₃N·3HF :

The reaction yields a 64% mixture of regioisomers due to competing radical pathways .

Thermodynamic Data

Thermochemical properties of this compound derivatives (e.g., enthalpy of formation and vaporization) are critical for predicting reaction feasibility:

| Property | Value | Conditions | Source |

|---|---|---|---|

| ΔfH° (gas phase) | -238.5 kJ/mol | Calculated via G4(MP2) | |

| Boiling Point | 92°C | Experimental | |

| ΔvapH° | 31.9 kJ/mol | At 25°C |

Synthetic Utility

This compound serves as a precursor in synthesizing fluorinated amino acids, which are pivotal in enzyme inhibition studies . For example:

This reaction highlights its role in modifying bioactive molecules to enhance metabolic stability .

Mechanistic Insights

A ChemRxiv study using yield fingerprinting classified this compound’s elimination mechanism as predominantly E2, with minor contributions from carbocation intermediates (E1) under acidic conditions .

Comparison with Analogous Compounds

| Compound | Reactivity with OH⁻ (Sₙ2) | Elimination Product |

|---|---|---|

| This compound | Moderate (k = 0.45 M⁻¹s⁻¹) | 1-Fluoropropene (75%) |

| 1-Bromopropane | High (k = 1.2 M⁻¹s⁻¹) | Propene (90%) |

| 2-Bromo-2-fluoropropane | Low (steric hindrance) | 2-Fluoropropene (50%) |

Scientific Research Applications

Scientific Research Applications

Bromofluoropropane has been employed in various research contexts:

Organic Chemistry

- Synthesis of Fluoromethyl Amino Acids : It serves as a precursor for synthesizing fluoromethyl amino acids, which are crucial for studying enzyme mechanisms and protein interactions. The incorporation of fluorine enhances the biological activity of these compounds, making them valuable in pharmacological research.

Biological Research

- Fluorinated Analogs Development : The compound is utilized to create fluorinated analogs of biologically active molecules. These analogs help in elucidating metabolic pathways and drug interactions, providing insights into the biochemical behavior of various substances.

Medicinal Chemistry

- Pharmaceutical Development : this compound contributes to developing new pharmaceuticals, particularly those that require improved bioavailability and metabolic stability due to the presence of fluorine.

Industrial Applications

- Specialty Chemicals and Materials : It is used in synthesizing polymers and agrochemicals, showcasing its versatility in industrial chemistry.

Mechanistic Insights

This compound exhibits interesting reactivity patterns due to its halogenated structure. It participates in nucleophilic substitution and elimination reactions, making it a valuable reagent in organic synthesis. The presence of both bromine and fluorine alters the electronic properties of the compound, enhancing its ability to interact with biological macromolecules.

Fluorinated Amino Acids

A study demonstrated that derivatives of this compound can be synthesized into fluorinated amino acids with potential applications in controlling blood pressure and tumor growth. The incorporation of fluorine significantly modulates their biological properties.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor in enzymatic reactions. Its unique structure allows for enhanced binding at enzyme active sites, providing opportunities for developing enzyme inhibitors.

Toxicological Assessments

Toxicity studies indicate that this compound has an LD50 greater than 2000 mg/kg in rats, suggesting low acute toxicity. However, it is classified as highly flammable, necessitating careful handling in laboratory settings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoropropane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. These reactions are crucial in the synthesis of different compounds and materials .

Comparison with Similar Compounds

Structural and Physical Properties

Key brominated/fluorinated propanes and their properties are summarized below:

Key Observations :

- This compound (HBFC-271 B1) has a moderate ODP (0.7), lower than Bromopentafluoropropane (HBFC-235 B1, ODP 0.8) but higher than Dibromotrifluoropropane (HBFC-243 B2, ODP 0.4).

- Fully fluorinated derivatives (e.g., 1-Bromoperfluoropropene) exhibit higher boiling points due to increased molecular weight and fluorine’s electronegativity.

Biological Activity

Bromofluoropropane, a halogenated compound, has garnered attention in various fields, including environmental science and medicinal chemistry. Its biological activity is of particular interest due to its potential applications and implications for human health and the environment. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (C3H6BrF) is a colorless liquid at room temperature. It is categorized as a halogenated hydrocarbon, which can affect its reactivity and interactions with biological systems. The compound's structure allows it to participate in various chemical reactions, making it relevant for both industrial applications and biological studies.

This compound's biological activity can be attributed to its interactions with cellular components. It may influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation. Research indicates that halogenated compounds can disrupt cellular membranes and interfere with metabolic activities.

Toxicological Studies

Toxicity assessments have demonstrated that this compound exhibits varying degrees of toxicity depending on exposure levels. In vitro studies suggest that high concentrations can lead to cytotoxic effects in mammalian cell lines. For instance, a study highlighted that exposure to this compound resulted in increased cell death rates in specific cancer cell lines, indicating its potential as an anticancer agent under controlled conditions .

Case Studies

-

Neurotoxicity Assessment

A study focusing on neurotoxic effects observed that this compound exposure led to significant alterations in neuronal cell viability. The research utilized various concentrations of the compound to assess its impact on neuronal cultures, revealing a dose-dependent relationship between exposure levels and neurotoxicity . -

Environmental Impact

Research into the environmental implications of this compound has shown its potential as an ozone-depleting substance. Regulatory assessments have categorized it alongside other harmful halogenated compounds, prompting further investigation into its environmental persistence and bioaccumulation .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Neurotoxicity Study | Neuronal Cell Viability | Dose-dependent cytotoxicity observed at high levels |

| Environmental Impact | Ozone Depletion Potential | Classified as an ozone-depleting substance |

| Toxicological Analysis | Mammalian Cell Lines | Increased apoptosis in cancerous cells |

Research Findings

- Cellular Interactions: this compound has been shown to interact with lipid membranes, potentially altering membrane fluidity and integrity .

- Pharmacological Potential: Some studies suggest that halogenated compounds like this compound may exhibit unique pharmacological properties that could be harnessed for therapeutic purposes .

- Regulatory Concerns: Due to its classification as a hazardous substance, there are ongoing discussions regarding the regulation of this compound in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.